molecular formula C5H8F2O2 B3204083 2,2-Difluoro-3-methylbutanoic acid CAS No. 1027513-87-6

2,2-Difluoro-3-methylbutanoic acid

Cat. No. B3204083
CAS RN: 1027513-87-6
M. Wt: 138.11 g/mol
InChI Key: MMVPUOUMTMFAAN-UHFFFAOYSA-N
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Description

2,2-Difluoro-3-methylbutanoic acid is a chemical compound with the molecular formula C5H8F2O2 . It has a molecular weight of 138.11 . The compound is a colorless liquid .


Molecular Structure Analysis

The InChI code for 2,2-Difluoro-3-methylbutanoic acid is 1S/C5H8F2O2/c1-3(2)5(6,7)4(8)9/h3H,1-2H3,(H,8,9) . This indicates that the compound has a carbon backbone with a methyl group and a carboxylic acid group, and two fluorine atoms attached to the same carbon atom.


Physical And Chemical Properties Analysis

2,2-Difluoro-3-methylbutanoic acid is a colorless liquid . Its solubility in DMSO is unknown . More specific physical and chemical properties, such as boiling point, melting point, and specific gravity, are not provided in the sources I found.

Scientific Research Applications

1. Wine and Alcoholic Beverage Analysis

A study developed a method for quantitatively determining hydroxy acids, including 2,2-difluoro-3-methylbutanoic acid, in wines and other alcoholic beverages. This research is significant for understanding the sensory effects of these compounds in beverages (Gracia-Moreno, Lopez, & Ferreira, 2015).

2. Thermochemical Property Assessment

Research on the standard molar enthalpies of vaporization or sublimation of various monocarboxylic acids, including 2,2-difluoro-3-methylbutanoic acid, contributes to the development of predictive schemes for chemical properties. This has implications in various scientific fields such as chemistry and material science (Verevkin, 2000).

3. Synthesis of Fluorinated Amino Acids

A study demonstrates the stereoselective synthesis of fluorinated amino acids from 4,4,4-trifluoro-3-methylbutanoic acid. This research is pivotal for the development of new pharmaceuticals and biochemical tools (Pigza, Quach, & Molinski, 2009).

4. Reaction Kinetics Analysis

Investigations into the oxidation kinetics of 2-hydroxy-3-methylbutanoic acid, a closely related compound to 2,2-difluoro-3-methylbutanoic acid, provide insights into chemical reaction mechanisms and pathways. Such studies are essential for understanding chemical reactions in various industrial and scientific contexts (Signorella, García, & Sala, 1992).

5. Control of Plant Diseases

Research on microbial volatile organic compounds (mVOCs), including derivatives of methylbutanoic acid, has demonstrated their effectiveness in controlling anthracnose in common bean plants. This has significant implications for sustainable agriculture and biocontrol methods (Martins et al., 2019).

properties

IUPAC Name

2,2-difluoro-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F2O2/c1-3(2)5(6,7)4(8)9/h3H,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMVPUOUMTMFAAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401295894
Record name 2,2-Difluoro-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401295894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Difluoro-3-methylbutanoic acid

CAS RN

1027513-87-6
Record name 2,2-Difluoro-3-methylbutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1027513-87-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Difluoro-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401295894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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